molecular formula C11H14O3 B8751943 2,5-Dimethoxy-3,6-dimethylbenzaldehyde CAS No. 104129-40-0

2,5-Dimethoxy-3,6-dimethylbenzaldehyde

Cat. No.: B8751943
CAS No.: 104129-40-0
M. Wt: 194.23 g/mol
InChI Key: MAHSGSRMRDCYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-3,6-dimethylbenzaldehyde ( 104129-40-0) is a high-purity organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This benzaldehyde derivative is characterized by its distinct substitution pattern, featuring aldehyde, methoxy, and methyl functional groups on the aromatic ring, which defines its reactivity and makes it a valuable building block in complex organic synthesis . The primary research value of this compound lies in its role as a key synthetic intermediate. It is used in the preparation of more complex molecular structures, serving as a precursor in various chemical transformations documented in the scientific literature . Its structural features are particularly attractive for applications in pharmaceutical research and the development of advanced materials, where it can be utilized to construct complex scaffolds or introduce specific functional groups . Available with a minimum purity of 97%, this product is intended for use in laboratory and research settings only . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104129-40-0

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2,5-dimethoxy-3,6-dimethylbenzaldehyde

InChI

InChI=1S/C11H14O3/c1-7-5-10(13-3)8(2)9(6-12)11(7)14-4/h5-6H,1-4H3

InChI Key

MAHSGSRMRDCYSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C=O)C)OC

Origin of Product

United States

Synthetic Methodologies for 2,5 Dimethoxy 3,6 Dimethylbenzaldehyde

Foundational Strategies for Aromatic Aldehyde Synthesis

The introduction of a formyl group (-CHO) onto an aromatic ring is a pivotal transformation in organic synthesis, providing a gateway to a multitude of other functional groups and molecular architectures. For electron-rich arenes, such as the dimethoxy-dimethylbenzene scaffold of interest, several classical formylation reactions have been developed and refined over the years.

Classical Formylation Reactions on Electron-Rich Arenes

Electron-donating groups, such as methoxy (B1213986) and alkyl groups, activate the aromatic ring towards electrophilic substitution, making it amenable to formylation under various conditions.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. It typically involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. The reactive electrophile is dichlorocarbene (B158193) (:CCl2), which is generated in situ. While primarily used for phenols, its application to phenol ethers is limited due to the requirement of the phenoxide ion for activation. However, variations of this reaction exist that can be applied to electron-rich aromatic compounds.

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols and other highly activated arenes. This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically boric acid or trifluoroacetic acid. The reaction proceeds through a complex mechanism involving the formation of an iminium ion, which then acts as the electrophile. The initial product is an imine, which is subsequently hydrolyzed to the aldehyde. The Duff reaction is generally selective for the ortho-position relative to the activating group.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, a chloroiminium ion, is typically generated from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl3). This electrophilic species then attacks the activated aromatic ring.

A powerful variant of this reaction employs dichloromethyl methyl ether (DCMME) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl4) or tin(IV) chloride (SnCl4). This combination generates a highly reactive electrophile, which can formylate even moderately activated aromatic rings with high efficiency. The reaction is typically carried out at low temperatures in an inert solvent.

Formylation Reaction Reagents Typical Substrates Key Features
Reimer-TiemannChloroform (CHCl3), Base (e.g., NaOH)PhenolsOrtho-formylation, involves dichlorocarbene intermediate.
Duff ReactionHexamethylenetetramine (HMTA), Acid (e.g., boric acid)Phenols, highly activated arenesOrtho-selective, proceeds via an iminium ion.
Vilsmeier-HaackDMF, POCl3 or DCMME, TiCl4Electron-rich arenes and heterocyclesVersatile, uses a chloroiminium ion as the electrophile.

Oxidative Cleavage and Methylation Pathways in Aromatic Chemistry

Alternative strategies for the synthesis of aromatic aldehydes involve the modification of existing substituents on the aromatic ring.

Oxidative Cleavage: In some synthetic routes, an aromatic aldehyde can be generated through the oxidative cleavage of a carbon-carbon double bond attached to the aromatic ring. For instance, a styrene (B11656) derivative can be cleaved using reagents like ozone (O3) followed by a reductive workup, or with other oxidizing agents like potassium permanganate (B83412) (KMnO4) or osmium tetroxide (OsO4) in combination with sodium periodate (B1199274) (NaIO4). This approach is contingent on the ability to introduce a suitable alkenyl group onto the aromatic precursor.

Methylation Pathways: The methoxy groups present in the target molecule are crucial for its electronic properties. In many synthetic strategies, these groups are introduced via the methylation of corresponding hydroxyl groups. Common methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide (CH3I), typically used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The Williamson ether synthesis is the fundamental reaction underpinning this transformation.

Specific Synthetic Routes to 2,5-Dimethoxy-3,6-dimethylbenzaldehyde

A direct and efficient synthesis of this compound can be envisioned through the electrophilic formylation of the corresponding precursor, 1,4-dimethoxy-2,5-dimethylbenzene (B188710). The two methoxy and two methyl groups on the aromatic ring are all electron-donating, making the ring highly activated towards electrophilic attack. The substitution pattern directs the formylation to the available positions, which are sterically hindered.

A plausible and effective method for this transformation would be the Vilsmeier-Haack formylation using dichloromethyl methyl ether (DCMME) and titanium tetrachloride (TiCl4) . This powerful formylating system is known to be effective for the formylation of electron-rich and sterically hindered aromatic compounds.

The proposed reaction would proceed as follows:

Generation of the Electrophile: Dichloromethyl methyl ether reacts with titanium tetrachloride to form a highly reactive electrophilic species, likely a dichloromethyl cation stabilized by the Lewis acid.

Electrophilic Aromatic Substitution: The electron-rich ring of 1,4-dimethoxy-2,5-dimethylbenzene attacks the electrophile. The directing effects of the methoxy and methyl groups would favor substitution at the available aromatic C-H bond.

Hydrolysis: The resulting intermediate is then hydrolyzed during the workup to yield the final aldehyde product, this compound.

This approach is anticipated to provide a good yield of the desired product due to the high reactivity of the formylating agent and the activated nature of the starting material.

Reactant Reagents Product Reaction Type
1,4-Dimethoxy-2,5-dimethylbenzene1. Dichloromethyl methyl ether (DCMME), Titanium tetrachloride (TiCl4)2. H2OThis compoundVilsmeier-Haack Formylation

An alternative, though likely less direct, approach could involve the synthesis of 2,5-dihydroxy-3,6-dimethylbenzaldehyde followed by a double methylation reaction. However, the synthesis of this dihydroxybenzaldehyde intermediate might be more complex than the direct formylation of the readily available 1,4-dimethoxy-2,5-dimethylbenzene.

Preparation from 2,5-Dimethylhydroquinone (B1143364) Precursors

A logical and efficient pathway to the target molecule begins with 2,5-dimethylhydroquinone. This process is conceptually a two-step sequence involving methylation followed by formylation.

O-Methylation: The initial step is the exhaustive methylation of the two hydroxyl groups of 2,5-dimethylhydroquinone to form the key intermediate, 1,4-dimethoxy-2,5-dimethylbenzene. This etherification is a standard procedure in organic synthesis, typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to deprotonate the hydroxyl groups.

Formylation: The subsequent introduction of the aldehyde group onto the 1,4-dimethoxy-2,5-dimethylbenzene ring is the critical step. Due to the symmetrical nature of this intermediate, the two available positions for substitution (positions 3 and 6) are chemically equivalent. Therefore, the formylation is expected to yield a single primary product. Several formylation methods are applicable, with the Vilsmeier-Haack reaction being a prominent choice for electron-rich aromatic rings. bloomtechz.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce the formyl group. bloomtechz.com

Multi-Step Approaches from Readily Available Aromatic Scaffolds

Alternative syntheses can be devised from other common aromatic starting materials. These routes converge on the formation of a key intermediate, which is then converted to the final product.

One such approach involves the formylation of 1,4-dimethoxybenzene (B90301), a commercially available starting material. A high-yield method for producing the parent 2,5-dimethoxybenzaldehyde (B135726) involves reacting 1,4-dimethoxybenzene with 1,1-dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). chemicalbook.com This method has been reported to achieve yields as high as 97.6%. chemicalbook.com While this produces the unsubstituted aldehyde, the principles can be adapted for a dimethylated substrate.

Another established route for formylating activated aromatic rings is the Gattermann reaction. This method was successfully used to synthesize 2,5-dimethoxy-4-methylbenzaldehyde (B127970) from 2,5-dimethoxytoluene (B1361827) with an 89.6% yield, using hydrogen cyanide and aluminum chloride. mdma.ch This demonstrates the effectiveness of the Gattermann reaction for introducing an aldehyde group onto a methoxy- and methyl-substituted benzene (B151609) ring, a structural motif similar to the intermediate required for the target compound.

The direct oxidation of a methyl group can also serve as a pathway. For instance, 2,5-dimethoxytoluene can be oxidized to 2,5-dimethoxybenzaldehyde using strong oxidizing agents like chromium trioxide or potassium permanganate. bloomtechz.com A similar strategy could be envisioned where a hypothetical 2,5-dimethoxy-1,3,6-trimethylbenzene is selectively oxidized at one of the methyl groups to yield the desired aldehyde.

Synthetic Design and Optimization Principles

The successful synthesis of a polysubstituted aromatic compound like this compound hinges on careful control of selectivity and reaction conditions to maximize yield and purity.

Regioselectivity and Chemoselectivity in Aromatic Functionalization

Regioselectivity: In the context of synthesizing the target molecule from 1,4-dimethoxy-2,5-dimethylbenzene, the regiochemical outcome of the formylation step is highly predictable. The benzene ring has substituents at the 1, 2, 4, and 5 positions, leaving only the 3 and 6 positions available for electrophilic aromatic substitution.

Directing Effects: Both methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho, para-directing substituents.

Symmetry: The intermediate 1,4-dimethoxy-2,5-dimethylbenzene is symmetrical. Position 3 is ortho to both the methoxy group at position 2 and the methyl group at position 4. Similarly, position 6 is ortho to the methoxy group at position 1 and the methyl group at position 5.

Outcome: Due to this symmetry, the electronic and steric environment at position 3 is identical to that at position 6. Therefore, formylation will occur at either of these positions to yield a single product, this compound. This inherent symmetry simplifies the synthetic design by precluding the formation of constitutional isomers.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the formylation step, the reaction conditions must be chosen to favor the introduction of the aldehyde group without causing unwanted side reactions, such as the cleavage of the methyl ether bonds, which can occur under harsh acidic conditions.

Evaluation of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the efficiency of a synthesis. This involves a systematic evaluation of solvents, reagents, catalysts, temperature, and reaction time.

A high-yield synthesis of the related compound 2,5-dimethoxybenzaldehyde from 1,4-dimethoxybenzene highlights the impact of specific reagents. The use of titanium tetrachloride as a catalyst with 1,1-dichloromethyl methyl ether in dichloromethane (B109758) at low temperatures resulted in a near-quantitative yield. chemicalbook.com

Table 1: Comparison of Reagents and Yields in the Formylation of 1,4-Dimethoxybenzene

Reagent 1 Reagent 2 Catalyst Solvent Temperature Yield Reference
POCl₃ DMF - - - Moderate bloomtechz.com
1,1-Dichloromethyl methyl ether - TiCl₄ Dichloromethane -5°C to 20°C 97.6% chemicalbook.com

For complex reactions, statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize multiple variables simultaneously to achieve the highest possible yield. echemcom.com

Reactivity and Chemical Transformations of 2,5 Dimethoxy 3,6 Dimethylbenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity allows for a wide range of chemical transformations, including carbon-carbon bond formation, oxidation to a carboxylic acid, and reduction to an alcohol.

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition reactions are fundamental to the chemistry of aldehydes. These reactions involve the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated or undergo further reactions.

Condensation reactions are a vital class of carbon-carbon bond-forming reactions. While specific studies on 2,5-Dimethoxy-3,6-dimethylbenzaldehyde are not prevalent, the reactivity of analogous substituted benzaldehydes provides significant insight.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. nih.gov For aromatic aldehydes, this typically leads to the formation of a new carbon-carbon double bond. researchgate.netresearchgate.net The reaction of this compound with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is expected to proceed under standard Knoevenagel conditions to yield the corresponding benzylidene derivatives. nih.gov

Aldol (B89426) Condensation: The aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. magritek.com Aromatic aldehydes, which cannot form an enolate themselves, are excellent electrophilic partners in mixed or Claisen-Schmidt aldol condensations. A study on the closely related 2,5-dimethoxybenzaldehyde (B135726) demonstrated its successful condensation with acetone (B3395972) in the presence of sodium hydroxide (B78521). orientjchem.orgresearchgate.net This reaction yielded the curcumin (B1669340) derivative 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one, with yields ranging from 56% to 82% depending on the reaction temperature. orientjchem.orgresearchgate.net This suggests that this compound would react similarly with enolizable ketones or aldehydes.

Reactant 1Reactant 2CatalystProductYield (%)
2,5-DimethoxybenzaldehydeAcetoneSodium Hydroxide1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one56-82 orientjchem.orgresearchgate.net

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde (often non-enolizable like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (like a ketone). adichemistry.comwikipedia.orgbyjus.com The reaction first forms an iminium ion from the aldehyde and amine, which then reacts with the enol form of the third component. adichemistry.comwikipedia.org Aromatic aldehydes can be used in place of formaldehyde. adichemistry.comresearchgate.net Therefore, this compound is a suitable substrate for Mannich reactions, reacting with an amine and an enolizable carbonyl compound to produce β-amino carbonyl compounds, known as Mannich bases. adichemistry.comresearchgate.net

The Corey-Fuchs reaction is a two-step process that transforms an aldehyde into a terminal alkyne, effectively adding one carbon atom. wikipedia.orgorganic-chemistry.org This powerful transformation is crucial in the synthesis of complex natural products. nih.gov

The first step involves a Wittig-type reaction of the aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide, which produces a 1,1-dibromoalkene. wikipedia.org In the second step, treatment of the dibromoalkene with a strong base, such as butyllithium, induces elimination and metal-halogen exchange, ultimately leading to the formation of a terminal alkyne after quenching. wikipedia.orgorganic-chemistry.org This methodology is broadly applicable to a wide range of aldehydes, including aromatic ones, indicating its suitability for converting this compound into the corresponding terminal alkyne, 1-ethynyl-2,5-dimethoxy-3,6-dimethylbenzene. nih.gov

Corey-Fuchs Reaction Sequence:

Ylide Formation: PPh₃ + CBr₄ → Ph₃P=CBr₂

Wittig Reaction: Ar-CHO + Ph₃P=CBr₂ → Ar-CH=CBr₂

Alkyne Formation: Ar-CH=CBr₂ + 2 BuLi → Ar-C≡CLi → Ar-C≡CH (after workup)

Oxidation Reactions for Carboxylic Acid Derivatization

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common and high-yielding reaction in organic synthesis. For a related compound, 2,5-dimethoxy-4-methylbenzaldehyde (B127970), oxidation to form 2,5-dimethoxy-4-methylbenzoic acid is typically achieved using oxidizing agents like potassium permanganate (B83412). Similarly, this compound can be oxidized to 2,5-Dimethoxy-3,6-dimethylbenzoic acid using various standard oxidizing agents.

Common Oxidizing Agents for Aldehydes:

Potassium permanganate (KMnO₄)

Chromic acid (H₂CrO₄, Jones reagent)

Silver(I) oxide (Ag₂O, Tollens' reagent)

Sodium chlorite (B76162) (NaClO₂)

Reduction Reactions to Aromatic Alcohols

The aldehyde group is easily reduced to a primary alcohol. This can be accomplished using a variety of reducing agents, most commonly metal hydrides. For instance, the reduction of 2,5-dimethoxy-4-methylbenzaldehyde to 2,5-dimethoxy-4-methylbenzyl alcohol is accomplished using sodium borohydride (B1222165) (NaBH₄). This reagent is selective for aldehydes and ketones, making it ideal for this transformation. Therefore, this compound can be selectively reduced to (2,5-Dimethoxy-3,6-dimethylphenyl)methanol using similar conditions.

Starting MaterialReagentProduct
2,5-Dimethoxy-4-methylbenzaldehydeSodium borohydride (NaBH₄)2,5-Dimethoxy-4-methylbenzyl alcohol
This compoundSodium borohydride (NaBH₄)(2,5-Dimethoxy-3,6-dimethylphenyl)methanol

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is heavily substituted, which influences its reactivity in electrophilic aromatic substitution (EAS) reactions. The ring contains two strongly activating methoxy (B1213986) groups, two weakly activating methyl groups, and a moderately deactivating aldehyde group.

The directing effects of these substituents determine the position of any further substitution. The methoxy groups are powerful ortho, para-directors. youtube.com In the parent ring system, 1,4-dimethoxy-2,5-dimethylbenzene (B188710), the only available positions for substitution are at C4 and C5 (relative to the aldehyde). The two methoxy groups strongly activate these positions. In electrophilic aromatic substitution reactions on disubstituted benzenes, the most activating group typically controls the position of the incoming electrophile. masterorganicchemistry.com

Given the structure of this compound, the only unsubstituted position on the aromatic ring is at C4. This position is ortho to one methoxy group and meta to the other. The powerful activating and directing effect of the ortho-methoxy group would strongly favor electrophilic attack at this C4 position. However, the position is flanked by two methyl groups, which may introduce significant steric hindrance, potentially reducing the reaction rate compared to less crowded aromatic rings. masterorganicchemistry.com Friedel-Crafts alkylation of the related 1,4-dimethoxybenzene (B90301), for example, proceeds at the positions ortho to both methoxy groups. nih.govresearchgate.net Thus, reactions like nitration, halogenation, or sulfonation on this compound would be expected to occur, if at all, at the C4 position.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core

The benzene ring of this compound is highly activated due to the presence of two methoxy and two methyl substituents. These electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The substitution pattern is directed by these groups to the available positions. Given the substitution at positions 2, 3, 5, and 6, the only available positions for substitution are positions 1 and 4. However, these positions are already substituted. Therefore, electrophilic aromatic substitution on the benzene core of this compound would likely require harsh conditions and may lead to displacement of existing substituents or side reactions.

Predicted Electrophilic Aromatic Substitution Reactions:

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄Complex mixture, potential for oxidation or degradation
HalogenationBr₂/FeBr₃Complex mixture, potential for oxidation or degradation
Friedel-Crafts AcylationRCOCl/AlCl₃Complex mixture, potential for reaction at the aldehyde

Nucleophilic Substitution on Halogenated Intermediates

Nucleophilic aromatic substitution on halogenated derivatives of this compound would be challenging. The electron-rich nature of the benzene ring disfavors nucleophilic attack. For a nucleophilic aromatic substitution to occur, a halogen would typically need to be positioned ortho or para to a strong electron-withdrawing group. While the aldehyde is electron-withdrawing, the overwhelming electron-donating effect of the four other substituents would likely impede such reactions.

Should a halogenated intermediate be formed, for example, through side-chain halogenation (see 3.2.3), nucleophilic substitution at that benzylic position would be more plausible.

Side-Chain Modifications on the Methyl Groups

The methyl groups attached to the benzene ring offer opportunities for side-chain functionalization. Free-radical halogenation, for instance, could selectively introduce a halogen atom at the benzylic position.

Potential Side-Chain Reactions:

Reaction TypeReagentsIntermediate ProductSubsequent Product(s)
Free-Radical BrominationN-Bromosuccinimide (NBS), light/heat2-(Bromomethyl)-5-methoxy-3,6-dimethylbenzaldehydeAlcohols, ethers, nitriles (via nucleophilic substitution)
OxidationKMnO₄, heat2-Formyl-5-methoxy-3,6-dimethylbenzoic acidDicarboxylic acid

Mechanistic Investigations of Key Transformations

Specific mechanistic studies for reactions involving this compound are not readily found in the literature. The following discussions are therefore based on general principles of reaction mechanisms for analogous structures.

Elucidation of Reaction Intermediates and Transition States

For any potential electrophilic aromatic substitution, the mechanism would proceed through a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The electron-donating methoxy and methyl groups would effectively stabilize the positive charge in the arenium ion.

In the case of side-chain halogenation, the reaction would proceed via a free-radical mechanism, involving initiation, propagation, and termination steps, with a benzylic radical as the key intermediate.

Stereochemical Analysis of Reaction Products

Reactions involving the aromatic core of this compound would not typically generate new stereocenters, resulting in achiral products. However, if side-chain modifications were to introduce a chiral center (for example, through the addition of a nucleophile to a derivative of a benzylic halide), the product would be a racemic mixture unless a chiral reagent or catalyst were employed to induce stereoselectivity. Without specific experimental data, any discussion of stereochemical outcomes remains speculative.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethoxy 3,6 Dimethylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for 2,5-Dimethoxy-3,6-dimethylbenzaldehyde are not available in the surveyed literature. Such data would be essential for the primary structural confirmation of the molecule.

Expected ¹H NMR Spectral Features: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic proton, the two methoxy (B1213986) groups, and the two methyl groups. The chemical shifts and coupling patterns of these signals would provide definitive information about the substitution pattern on the benzene (B151609) ring.

Expected ¹³C NMR Spectral Features: A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the methoxy and methyl substituents.

Without primary 1D NMR data, the application and analysis of 2D NMR techniques such as COSY, HMQC, HMBC, and NOESY are not possible. These advanced techniques are crucial for unambiguously assigning proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule.

A detailed assignment of chemical shifts and coupling constants is contingent on the availability of high-resolution 1D and 2D NMR spectra, which are currently unavailable for this compound.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

No experimental HRMS data for this compound has been found. HRMS would be critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Information regarding the fragmentation pathways of this compound under chemical ionization (CI) conditions is not available. CI-MS is a soft ionization technique that would be useful in identifying the protonated molecular ion and providing information about the molecule's stability and fragmentation patterns under milder conditions than electron ionization.

The subsequent sections of this article, which were intended to provide a thorough analysis based on the specified outline, cannot be completed at this time due to the absence of the necessary primary data. This includes:

X-Ray Crystallography for Solid-State Molecular Architecture:There is no accessible information regarding the crystal structure of this compound. Consequently, details on its crystal system, space group, unit cell parameters, molecular conformation, and intermolecular interactions cannot be provided. Furthermore, any methodological challenges in its crystal growth and structure resolution remain undocumented in the searched resources.

While information exists for related compounds, such as 2,5-dimethoxybenzaldehyde (B135726), the strict focus of this article on "this compound" prevents the inclusion of data from these other chemical entities. Further research and experimental characterization of this compound are required to populate the outlined sections with scientifically accurate and specific information.

Synthetic Applications and Derivative Chemistry of 2,5 Dimethoxy 3,6 Dimethylbenzaldehyde

Role as a Strategic Building Block in Complex Organic Synthesis

A review of available scientific literature does not provide specific examples of 2,5-Dimethoxy-3,6-dimethylbenzaldehyde being utilized as a strategic building block for the applications outlined below. While structurally related benzaldehydes are common precursors in organic synthesis, documented instances for this specific substituted compound are not readily found in the searched databases.

Precursor in the Synthesis of Benzoquinone Derivatives

There is no specific information in the reviewed literature detailing the direct conversion of this compound into benzoquinone derivatives.

Intermediate in the Formation of Advanced Organic Materials

Specific instances of this compound serving as an intermediate in the formation of advanced organic materials are not detailed in the available research.

Integration into Total Synthesis of Natural Product Scaffolds or Analogues

The use of this compound as a starting material or key intermediate in the total synthesis of natural product scaffolds or their analogues is not documented in the reviewed scientific literature.

Application in the Synthesis of Ligands for Catalysis

No specific applications of this compound in the synthesis of ligands for catalysis have been identified in the surveyed literature.

Derivatization for Specialized Chemical Applications

While broad applications are not widely documented, specific derivatization of this compound has been reported, demonstrating its utility in synthesizing more complex molecules.

Formation of Functionalized Derivatives for Material Science Research (e.g., polymer precursors)

This compound serves as a direct precursor for the synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid. prepchem.com This transformation is achieved through a condensation reaction with malonic acid, facilitated by pyridine (B92270) and a catalytic amount of piperidine (B6355638). prepchem.com The reaction mixture is refluxed for an extended period to yield the target cinnamic acid derivative. prepchem.com Cinnamic acids are valuable compounds in material science, often investigated as monomers or precursors for the synthesis of specialized polymers and functional materials.

The synthesis involves the reaction of the aldehyde with malonic acid in the presence of pyridine and piperidine, followed by reflux. prepchem.com The resulting product, 2,5-dimethoxy-3,6-dimethylcinnamic acid, is isolated after workup and recrystallization. prepchem.com

Table 1: Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid

Reactant Reagents Product
This compound Malonic acid, Pyridine, Piperidine 2,5-dimethoxy-3,6-dimethylcinnamic acid

Synthesis of Probes and Standards for Analytical Chemistry

The development of analytical probes and standards is a critical aspect of chemical analysis, enabling the detection and quantification of various analytes. These molecules are often designed with specific functional groups that impart desirable properties, such as fluorescence or electrochemical activity, to facilitate sensitive and selective measurements.

A thorough search of chemical databases and peer-reviewed journals did not yield any specific instances where this compound has been utilized as a precursor or key intermediate in the synthesis of analytical probes or standards. The unique substitution pattern of this benzaldehyde (B42025), with methoxy (B1213986) and methyl groups at the 2,5- and 3,6-positions respectively, could theoretically be exploited to create novel molecular structures. However, there is no current research to support its practical application in this area. The scientific community has yet to report on the derivatization of this compound to introduce functionalities suitable for analytical purposes.

Chemoenzymatic Transformations and Biocatalytic Applications

Chemoenzymatic synthesis and biocatalysis represent powerful and sustainable approaches to chemical transformations, leveraging the high selectivity and efficiency of enzymes. These methods are increasingly employed in the synthesis of complex molecules and fine chemicals.

Despite the growing interest in biocatalysis, there is no available literature detailing the use of this compound as a substrate in chemoenzymatic or biocatalytic reactions. Enzymes such as oxidoreductases, transferases, or lyases are often screened for their ability to act on substituted aromatic aldehydes. However, studies documenting the enzymatic transformation of this compound, for instance, through reduction of the aldehyde group to an alcohol, oxidation to a carboxylic acid, or other modifications, are absent from the current body of scientific knowledge. Consequently, its potential as a building block in biocatalytic routes for the synthesis of valuable compounds remains unexplored.

Advanced Analytical Methodologies for Characterization in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone for the analysis of 2,5-Dimethoxy-3,6-dimethylbenzaldehyde, providing the necessary separation from starting materials, byproducts, and other components in a mixture. The choice of technique depends on the volatility and polarity of the analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. omicsonline.org In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. researchgate.net The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the ionized molecule and its fragmentation patterns. nih.govajpaonline.com This combination allows for both confident identification by comparing the resulting mass spectrum to spectral libraries (like the NIST database) and quantification of the analyte. nist.govnist.gov

For analogous compounds such as substituted benzaldehydes, typical GC-MS analysis involves using a non-polar or medium-polarity capillary column. A programmed temperature gradient is often employed to ensure good peak shape and resolution from other components in the sample mixture. researchgate.net

Table 1: Illustrative GC-MS Parameters for Aromatic Aldehyde Analysis

Parameter Typical Value / Condition Purpose
Column Type Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID) Provides high-resolution separation.
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) A versatile, medium-polarity phase suitable for a wide range of aromatic compounds.
Injector Temperature 250 °C Ensures rapid and complete vaporization of the sample.
Carrier Gas Helium Inert gas to carry the sample through the column.
Oven Program Initial temp 100°C, ramp at 10°C/min to 280°C Separates compounds based on boiling point and polarity.
Detector Mass Spectrometer (MS) Provides identification based on mass spectrum and fragmentation.

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust method that generates reproducible fragmentation patterns for library matching. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally unstable. omicsonline.org For this compound, reversed-phase HPLC is a common approach, where the compound is separated based on its hydrophobic interactions with a C18 stationary phase. sielc.com

Detection can be achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in the molecule absorb UV light. For more selective and sensitive analysis, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This hyphenated technique provides high specificity, allowing for the detection and quantification of the target compound even at very low concentrations in complex matrices. nih.gov The initial mass spectrometer (MS1) selects the parent ion of the compound, which is then fragmented, and the resulting daughter ions are detected by the second mass spectrometer (MS2), providing a highly specific analytical signal. researchgate.net

Table 2: Representative HPLC Parameters for Substituted Benzaldehyde (B42025) Analysis

Parameter Typical Value / Condition Purpose
Column Type C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) Standard reversed-phase column for separating moderately non-polar compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Separates compounds based on polarity. Formic acid aids in ionization for MS detection.
Flow Rate 1.0 mL/min Controls the speed of separation and analysis time.
Column Temperature 30 °C Ensures reproducible retention times.
Detector 1 UV-Vis Diode Array Detector (DAD) Detects chromophores in the molecule and can help assess peak purity.
Detector 2 Tandem Mass Spectrometer (MS/MS) Provides highly selective and sensitive detection and structural confirmation.

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | A soft ionization technique suitable for polar and semi-polar molecules, often protonating the analyte. |

The this compound molecule itself is achiral and therefore does not have enantiomers. However, it can be used as a substrate in asymmetric synthesis to produce chiral derivatives, or it can be reacted with a chiral derivatizing agent to form diastereomers. In such cases, chiral chromatography is essential for separating the resulting enantiomers or diastereomers. wikipedia.org

This specialized form of column chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. wikipedia.org Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. wikipedia.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP through a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. research-solution.com For aldehydes like this compound, derivatization can be employed to improve volatility for GC analysis or to enhance detection sensitivity in HPLC. shimadzu.comlibretexts.org

A common strategy involves reacting the aldehyde's carbonyl group with a derivatizing agent. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a stable hydrazone derivative that is brightly colored and easily detectable by HPLC-UV at a specific wavelength. nih.govnih.gov This method is frequently used for the trace analysis of aldehydes in various matrices. nih.gov Other strategies include acylation or silylation to increase volatility and thermal stability for GC analysis. research-solution.comgcms.cz

Table 3: Common Derivatization Reagents for Aldehydes

Reagent Reaction Product Analytical Advantage Technique
2,4-Dinitrophenylhydrazine (DNPH) Hydrazone Strong UV absorbance for enhanced sensitivity. HPLC-UV nih.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Oxime Introduces electrophoric groups for high sensitivity with an Electron Capture Detector (ECD). GC-ECD
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Silyl (B83357) ether (if hydroxyl groups are present) or other silyl derivatives Increases volatility and thermal stability. GC-MS research-solution.com

| Dansylhydrazine | Dansylhydrazone | Creates a highly fluorescent derivative. | HPLC-Fluorescence libretexts.org |

Quantitative Analysis Methods in Academic Research

Quantitative analysis of this compound is crucial for determining its concentration in a sample, for example, to calculate reaction yields or assess purity. This is typically achieved using the chromatographic methods described above (GC-MS or LC-MS/MS) in conjunction with a calibration strategy.

The most common method is the use of an external standard calibration curve. This involves preparing a series of solutions with known concentrations of a pure standard of the analyte. These standards are analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating from the curve.

For improved accuracy, especially when significant sample preparation is required, an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is added in a known amount to all standards and samples. The ratio of the analyte peak area to the internal standard peak area is then used for calibration, which corrects for variations in sample injection volume and potential sample loss during preparation. Method validation typically includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive chemical profiling of a sample containing this compound. nih.govspringernature.com Techniques like GC-MS and LC-MS combine the high resolving power of chromatography with the definitive identification capabilities of mass spectrometry. omicsonline.orgajpaonline.com

This powerful combination allows researchers to perform several tasks in a single analysis:

Separation: Isolate the target compound from a complex mixture.

Identification: Obtain a mass spectrum that provides the molecular weight and structural fragments, allowing for confident identification of the compound.

Quantification: Determine the amount of the compound present.

Impurity Profiling: Separate and tentatively identify unknown byproducts or related impurities in the sample.

By providing a wealth of information from a single analytical run, these hyphenated techniques offer an unparalleled level of detail, making them the gold standard for chemical characterization in modern research. nih.gov

Future Research Directions and Emerging Paradigms in the Chemistry of 2,5 Dimethoxy 3,6 Dimethylbenzaldehyde

Development of Novel and Sustainable Synthetic Pathways

The synthesis of polysubstituted benzene (B151609) derivatives like 2,5-dimethoxy-3,6-dimethylbenzaldehyde is a significant challenge, often requiring multi-step sequences with limited regioselectivity. Future research should prioritize the development of efficient and sustainable synthetic routes.

Current methods for analogous, less substituted compounds such as 2,5-dimethoxybenzaldehyde (B135726) often rely on classical reactions like the Reimer-Tiemann or Vilsmeier-Haack formylation of 1,4-dimethoxybenzene (B90301), followed by methylation. chemicalbook.comcqu.edu.cngoogle.com However, these methods can lack sustainability due to harsh conditions and the use of stoichiometric, hazardous reagents.

Future efforts could focus on catalytic and greener approaches. One promising direction is the direct C-H formylation of a suitable precursor, 1,4-dimethoxy-2,5-dimethylbenzene (B188710). Transition-metal catalysis, particularly with palladium, rhodium, or iridium, could enable regioselective formylation under milder conditions. Furthermore, photocatalysis offers a novel approach for activating C-H bonds for the introduction of the aldehyde group.

Sustainable method development would also involve minimizing solvent use, employing recyclable catalysts, and utilizing bio-based starting materials where possible. nih.gov The principles of green chemistry, such as atom economy and reduced energy consumption, should guide the design of next-generation syntheses for this complex aldehyde. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

Method Potential Precursor Key Features & Challenges Sustainability Outlook
Classical Formylation (e.g., Vilsmeier-Haack) 1,4-dimethoxy-2,5-dimethylbenzene Established but uses stoichiometric hazardous reagents (e.g., POCl₃). Potential for low regioselectivity. Poor to Moderate
Directed Ortho-Metalation Substituted 1,4-dimethoxy-2,5-dimethylbenzene High regioselectivity possible but requires directing groups and stoichiometric organometallic reagents. Poor
Catalytic C-H Formylation 1,4-dimethoxy-2,5-dimethylbenzene Potentially highly atom-economical and regioselective. Requires development of specialized catalyst systems. Good to Excellent

Exploration of Unconventional Reactivity and Catalytic Transformations

The reactivity of this compound is expected to be heavily influenced by the steric hindrance around the aldehyde functionality and the electronic effects of the four substituents. A known reaction is its condensation with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) to yield 2,5-dimethoxy-3,6-dimethylcinnamic acid. prepchem.com This Knoevenagel-type condensation demonstrates the accessibility of the aldehyde group to certain nucleophiles.

Future research should explore unconventional transformations. For instance, N-Heterocyclic Carbene (NHC) catalysis could unlock novel reactivity. organic-chemistry.org NHCs can convert aldehydes into acyl anion equivalents, which could then participate in reactions that are otherwise difficult to achieve due to steric hindrance, such as cross-benzoin reactions with less hindered aldehydes. beilstein-journals.org

Another area of interest is the catalytic oxidation of the aldehyde to the corresponding carboxylic acid or its conversion to an ester, potentially using mild, aerobic oxidation catalysts. organic-chemistry.org Conversely, selective reduction to the benzyl (B1604629) alcohol is also a fundamental transformation to explore. Given the steric crowding, reactions that proceed via radical intermediates, possibly initiated by photochemistry, could bypass traditional polar reaction pathways and offer new avenues for functionalization.

Advanced Spectroscopic Investigations of Transient Intermediates

Understanding the mechanisms of reactions involving this compound requires the detection and characterization of transient intermediates. The crowded nature of the molecule may lead to the formation of unusual or fleeting species that dictate the reaction outcome.

Advanced spectroscopic techniques are crucial for these investigations. For example, in situ NMR spectroscopy can monitor reaction progress and detect intermediates in real-time. researchgate.netresearchgate.netdocbrown.info For reactions suspected to involve radical pathways, Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping techniques, would be indispensable for identifying and characterizing the specific radical species formed. psu.edursc.orgresearchgate.netrsc.orgacs.org The use of spin traps like α-phenyl N-tert-butyl nitrone (PBN) can help capture short-lived radical intermediates, providing insight into the reaction mechanism. psu.edursc.orgacs.org

Time-resolved spectroscopic methods, such as transient absorption spectroscopy, could be employed to study the kinetics and electronic properties of photo-generated intermediates, particularly if photochemical reactions of this compound are explored.

Applications of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

Furthermore, ML models can predict reaction outcomes and regioselectivity, which is a significant challenge for polysubstituted aromatic compounds. For instance, models like RegioML, which are trained on large datasets of electrophilic aromatic substitution reactions, could predict the most likely sites for further functionalization on the aromatic ring. rsc.orggithub.comchemrxiv.orgnih.govresearchgate.net Such tools use quantum chemical descriptors combined with machine learning algorithms to forecast reactivity with high accuracy. rsc.orgchemrxiv.org This predictive power can save significant experimental time and resources by prioritizing the most plausible reaction pathways.

AI can also assist in optimizing reaction conditions by exploring a vast parameter space (temperature, solvent, catalyst, etc.) to maximize yield and minimize byproducts, a task that is often resource-intensive when performed manually.

Design and Synthesis of Functional Derivatives for Novel Chemical Technologies

The unique substitution pattern of this compound makes it an attractive building block for novel functional molecules and materials. The synthesis of its cinnamic acid derivative is a prime example, as cinnamic acids and their derivatives are valuable precursors for advanced polymers, pharmaceuticals, and other functional materials. prepchem.comresearchgate.netnih.govrsc.orgbeilstein-journals.orgresearchgate.net

Future research could focus on creating a diverse library of derivatives. For example:

Polymers and Materials: The cinnamic acid derivative could be incorporated into polyesters or polyamides, potentially imparting properties such as photoreactivity or biodegradability. researchgate.netrsc.org Phenolic aldehydes, in general, are precursors to sustainable polymers like polyesters and polyurethanes. mdpi.com

Bioactive Molecules: Many complex benzaldehyde (B42025) derivatives serve as key intermediates in the synthesis of pharmacologically active compounds. ontosight.ai The specific substitution pattern of this aldehyde could be a starting point for designing new molecular entities with potential biological activity.

Molecular Probes and Dyes: Functionalization of the aromatic ring or transformation of the aldehyde group could lead to the creation of novel dyes or fluorescent probes, where the electronic properties are tuned by the methoxy (B1213986) and methyl substituents.

The exploration of such derivatives and their subsequent applications in materials science, medicinal chemistry, and electronics represents a promising frontier for the chemistry of this compound. orientjchem.orgresearchgate.net

Q & A

What synthetic strategies are recommended for optimizing the yield and purity of 2,5-Dimethoxy-3,6-dimethylbenzaldehyde?

Basic Research Focus :
A common approach involves refluxing substituted benzaldehyde precursors with acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration . To enhance purity, column chromatography (e.g., silica gel) using gradients of ethyl acetate/hexane can resolve byproducts. For yield optimization, reaction parameters such as molar ratios (e.g., 1:1 for triazole derivatives and benzaldehydes) and reflux duration (4–6 hours) should be systematically tested .

Advanced Research Focus :
Advanced methodologies include microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Computational tools (e.g., DFT calculations) can predict reactive sites on the benzaldehyde core, guiding substituent placement to minimize steric hindrance . Kinetic studies using in situ FTIR or HPLC monitoring can identify rate-limiting steps, enabling precise control over intermediate formation .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

Basic Research Focus :
1H/13C NMR is critical for assigning methoxy and methyl groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons in the para position show splitting patterns influenced by electron-withdrawing/donating groups . IR spectroscopy confirms aldehyde C=O stretches (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced Research Focus :
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent orientation. For amorphous samples, dynamic NMR experiments (e.g., variable-temperature studies) can resolve conformational equilibria caused by hindered rotation around the benzaldehyde core . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) differentiates isobaric isomers by fragment ion analysis .

What advanced chromatographic and mass spectrometric methods are suitable for analyzing this compound in biological matrices?

Basic Research Focus :
Reverse-phase HPLC with UV detection (λ = 270–290 nm) is effective for quantifying the compound in purified samples. Mobile phases of acetonitrile/water (70:30) with 0.1% formic acid improve peak symmetry . GC-MS using non-polar columns (e.g., DB-5) and electron ionization (EI) provides reproducible fragmentation patterns for library matching .

Advanced Research Focus :
LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity in complex matrices like plasma or urine. For example, transitions such as m/z 208 → 165 (loss of methoxy groups) and 208 → 137 (aldehyde cleavage) are diagnostic . To address matrix effects, isotope dilution assays (e.g., deuterated internal standards) improve quantification accuracy. For thermally labile derivatives, ambient ionization techniques (e.g., DESI) minimize decomposition .

How should researchers address contradictions in reported physicochemical properties (e.g., logP, boiling point) of this compound?

Basic Research Focus :
Validate experimental conditions using standardized protocols. For logP discrepancies, compare shake-flask vs. HPLC-derived values, noting pH and temperature dependencies . Boiling points should be cross-checked using differential scanning calorimetry (DSC) under controlled pressure conditions .

Advanced Research Focus :
Machine learning models trained on existing datasets (e.g., PubChem, NIST) can predict properties and flag outliers. Quantum mechanical calculations (e.g., COSMO-RS) simulate solvent interactions to reconcile experimental vs. theoretical logP values . Collaborative interlaboratory studies using identical reference standards reduce variability in reported data .

What strategies are effective for studying the reactivity of this compound in electrophilic substitution reactions?

Basic Research Focus :
Electrophilic aromatic substitution (EAS) reactivity can be probed using nitration (HNO3/H2SO4) or bromination (Br2/FeBr3). Monitor regioselectivity via NMR: meta-directing methoxy groups typically deactivate the ring, but steric effects from adjacent methyl groups may alter reactivity .

Advanced Research Focus :
In situ Raman spectroscopy tracks intermediate formation during EAS. Computational docking studies predict transition states to explain unexpected substitution patterns . For photochemical reactions, time-resolved EPR spectroscopy identifies radical intermediates formed under UV irradiation .

How can researchers design stable derivatives of this compound for biological activity studies?

Advanced Research Focus :
Schiff base formation with hydrazides (e.g., 4-(dimethylamino)benzohydrazide) improves water solubility and stability. Characterize derivatives using DSC to assess thermal stability and accelerated degradation studies (40°C/75% RH) to predict shelf life . For in vivo studies, pro-drug strategies (e.g., esterification of the aldehyde group) enhance bioavailability and reduce toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.